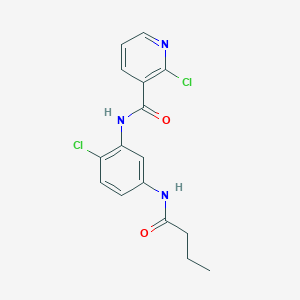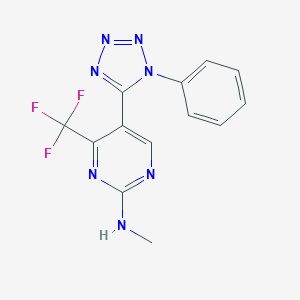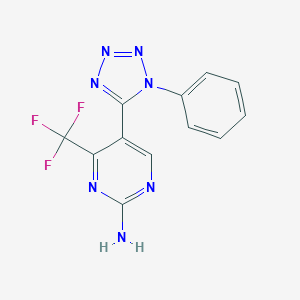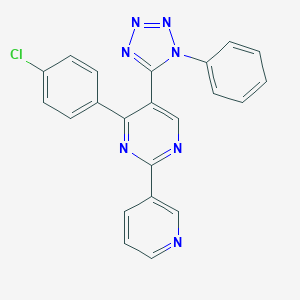
N,2-Diphenyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Diphenyl-N-methylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of amides and has a molecular formula of C16H17NO. DPA is widely used in the field of chemistry and biochemistry due to its unique properties, including its ability to act as a chiral auxiliary and its ability to form complexes with metal ions.
Wirkmechanismus
The mechanism of action of N,2-Diphenyl-N-methylpropanamide is not fully understood, but it is believed to act as a ligand, forming complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity. N,2-Diphenyl-N-methylpropanamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N,2-Diphenyl-N-methylpropanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine, which can have both positive and negative effects on the body, depending on the concentration and location of the increased acetylcholine. N,2-Diphenyl-N-methylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,2-Diphenyl-N-methylpropanamide in lab experiments is its ability to act as a chiral auxiliary, promoting enantioselective reactions. N,2-Diphenyl-N-methylpropanamide is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, N,2-Diphenyl-N-methylpropanamide has some limitations, including its potential toxicity and the limited availability of high-purity N,2-Diphenyl-N-methylpropanamide.
Zukünftige Richtungen
There are many potential future directions for research involving N,2-Diphenyl-N-methylpropanamide, including its use in the synthesis of new pharmaceuticals and materials. Additionally, further studies are needed to fully understand the mechanism of action of N,2-Diphenyl-N-methylpropanamide and its potential therapeutic applications. There is also potential for N,2-Diphenyl-N-methylpropanamide to be used in the development of new catalysts and other materials with unique properties.
Synthesemethoden
The synthesis of N,2-Diphenyl-N-methylpropanamide can be achieved through various methods, including the reaction of benzophenone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of benzophenone with methyl iodide in the presence of a base such as potassium carbonate. Both methods yield high purity N,2-Diphenyl-N-methylpropanamide, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N,2-Diphenyl-N-methylpropanamide has been extensively studied in the field of asymmetric synthesis, where it is used as a chiral auxiliary to promote enantioselective reactions. N,2-Diphenyl-N-methylpropanamide has also been used in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs. Additionally, N,2-Diphenyl-N-methylpropanamide has been used in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
Produktname |
N,2-Diphenyl-N-methylpropanamide |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
N-methyl-N,2-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-13(14-9-5-3-6-10-14)16(18)17(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
UYKGMSGXMHDUJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)

![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)


![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)